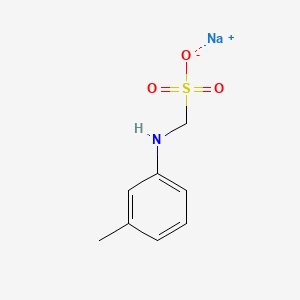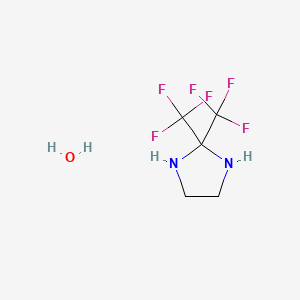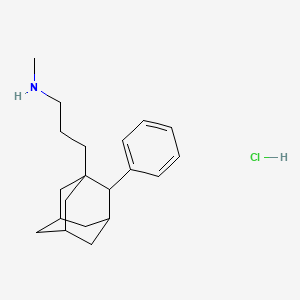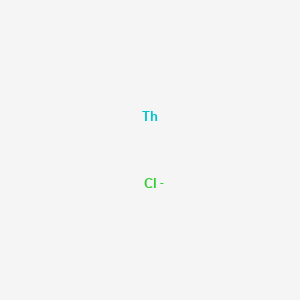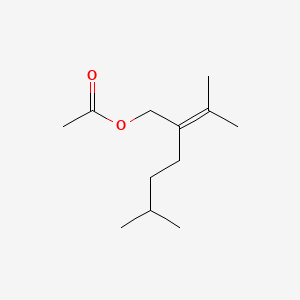
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. is a chemical compound with the molecular formula C10H18O. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. typically involves the reaction of 4-Hexen-1-ol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: This compound has a similar structure but differs in the position of the double bond.
Lavandulol: Another similar compound with a different functional group arrangement.
Uniqueness
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. is unique due to its specific structural features and reactivity, which make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
61792-55-0 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylidenehexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h9H,6-8H2,1-5H3 |
Clave InChI |
BKMLPORNNFVXMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(=C(C)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


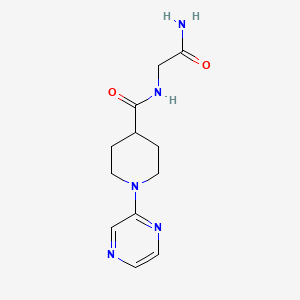
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)

![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
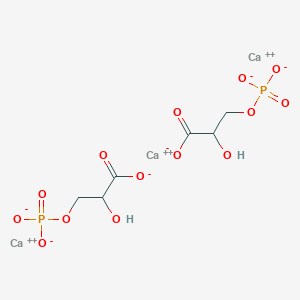
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
